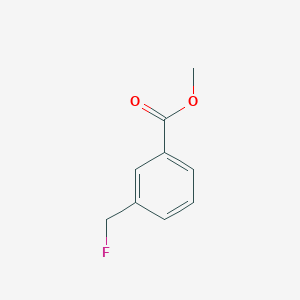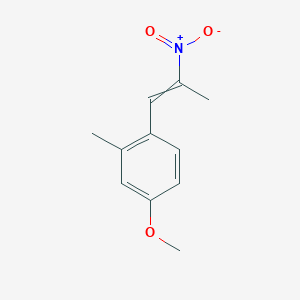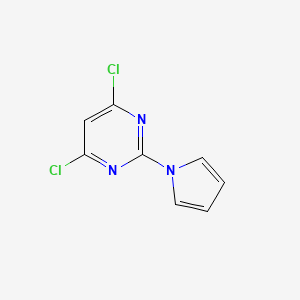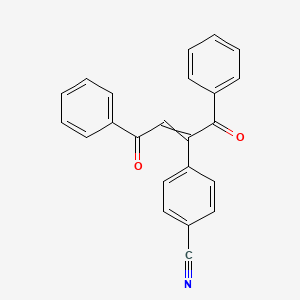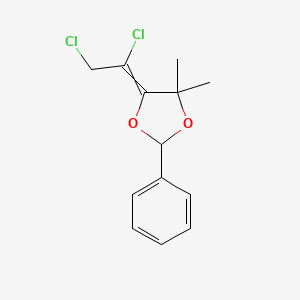
5-(1,2-Dichloroethylidene)-4,4-dimethyl-2-phenyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,2-Dichloroethylidene)-4,4-dimethyl-2-phenyl-1,3-dioxolane is a complex organic compound characterized by its unique structure, which includes a dioxolane ring substituted with dichloroethylidene and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,2-Dichloroethylidene)-4,4-dimethyl-2-phenyl-1,3-dioxolane typically involves the reaction of 1,2-dichloroethane with appropriate precursors under controlled conditions. One common method involves the use of a base to facilitate the formation of the dioxolane ring. The reaction conditions often include:
Temperature: Moderate to high temperatures to ensure the reaction proceeds efficiently.
Solvent: Organic solvents such as dichloromethane or toluene.
Catalysts: Acidic or basic catalysts to promote the ring formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precision in the addition of reagents and control of reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1,2-Dichloroethylidene)-4,4-dimethyl-2-phenyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Organic solvents such as ethanol, methanol, and acetone.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Applications De Recherche Scientifique
5-(1,2-Dichloroethylidene)-4,4-dimethyl-2-phenyl-1,3-dioxolane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 5-(1,2-Dichloroethylidene)-4,4-dimethyl-2-phenyl-1,3-dioxolane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its mechanism of action fully.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dichloroethane: A simpler compound with similar dichloroethylidene functionality.
4,4-Dimethyl-2-phenyl-1,3-dioxolane: Lacks the dichloroethylidene group but shares the dioxolane ring structure.
1,2-Dichloroethylene: An isomeric form with different spatial arrangement of chlorine atoms.
Uniqueness
5-(1,2-Dichloroethylidene)-4,4-dimethyl-2-phenyl-1,3-dioxolane is unique due to its combination of the dioxolane ring with dichloroethylidene and phenyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
89995-61-9 |
|---|---|
Formule moléculaire |
C13H14Cl2O2 |
Poids moléculaire |
273.15 g/mol |
Nom IUPAC |
5-(1,2-dichloroethylidene)-4,4-dimethyl-2-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C13H14Cl2O2/c1-13(2)11(10(15)8-14)16-12(17-13)9-6-4-3-5-7-9/h3-7,12H,8H2,1-2H3 |
Clé InChI |
OYFNHSKGHHJTJC-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=C(CCl)Cl)OC(O1)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



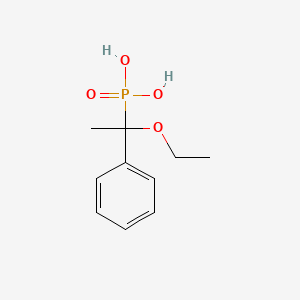

![1,2,3,4-Tetramethoxydibenzo[b,d]furan](/img/structure/B14379200.png)
![methyl 8-[(2S,3S)-1-(benzenesulfonyl)-3-octylaziridin-2-yl]octanoate](/img/structure/B14379208.png)
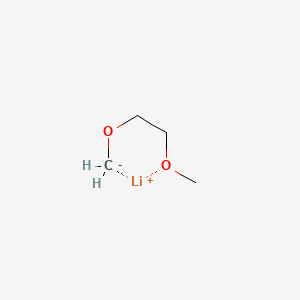
![2-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzamide](/img/structure/B14379225.png)
![N'-Butyl-N-(3-{2-[(diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)methanimidamide](/img/structure/B14379238.png)
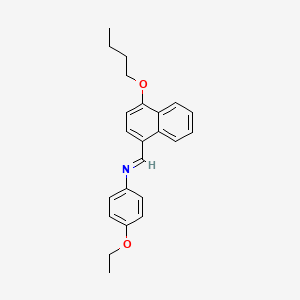
![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3-fluoro-](/img/structure/B14379251.png)
